molecular formula C18H21N5O B15394264 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclohexyloxy)-3-[(1E)-2-(1-Methyl-1H-pyrazol-4-yl)ethenyl]-

1H-Pyrazolo[4,3-c]pyridine, 4-(cyclohexyloxy)-3-[(1E)-2-(1-Methyl-1H-pyrazol-4-yl)ethenyl]-

カタログ番号: B15394264
分子量: 323.4 g/mol
InChIキー: FQAUEIZZMKBKKP-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrazolo[4,3-c]pyridine, 4-(cyclohexyloxy)-3-[(1E)-2-(1-Methyl-1H-pyrazol-4-yl)ethenyl]- is a useful research compound. Its molecular formula is C18H21N5O and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclohexyloxy)-3-[(1E)-2-(1-Methyl-1H-pyrazol-4-yl)ethenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclohexyloxy)-3-[(1E)-2-(1-Methyl-1H-pyrazol-4-yl)ethenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H21N5O

分子量

323.4 g/mol

IUPAC名

4-cyclohexyloxy-3-[(E)-2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C18H21N5O/c1-23-12-13(11-20-23)7-8-15-17-16(22-21-15)9-10-19-18(17)24-14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,21,22)/b8-7+

InChIキー

FQAUEIZZMKBKKP-BQYQJAHWSA-N

異性体SMILES

CN1C=C(C=N1)/C=C/C2=C3C(=NN2)C=CN=C3OC4CCCCC4

正規SMILES

CN1C=C(C=N1)C=CC2=C3C(=NN2)C=CN=C3OC4CCCCC4

製品の起源

United States

生物活性

1H-Pyrazolo[4,3-c]pyridine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclohexyloxy)-3-[(1E)-2-(1-Methyl-1H-pyrazol-4-yl)ethenyl]- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 1H-Pyrazolo[4,3-c]pyridine compounds often involves their role as enzyme inhibitors. Specifically, they can inhibit various kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins which is crucial for cell signaling pathways related to proliferation and survival .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazolo[4,3-c]pyridine scaffold can significantly influence biological activity. For instance:

  • Substituents at the 4-position : The presence of electron-donating groups like cyclohexyloxy enhances the compound's potency against certain targets.
  • Alkyl groups : Methyl substitutions on the pyrazole ring can improve binding affinity and selectivity towards specific enzymes .

Biological Activities

The compound exhibits a variety of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine can induce apoptosis in cancer cells. For example, one derivative showed significant antiproliferative effects against MCF-7 breast cancer cells by activating apoptotic pathways .
  • Antimicrobial Activity : Pyrazolo[4,3-c]pyridines have been evaluated for their antimicrobial properties. Compounds have shown efficacy against various bacterial strains, with some exhibiting MIC values below 0.15 µM .
  • Inhibition of Carbonic Anhydrases : Recent studies highlight the inhibitory effects of pyrazolo[4,3-c]pyridine sulfonamides on carbonic anhydrases (CAs), which are important for maintaining pH balance in physiological systems. Some derivatives displayed Ki values significantly lower than standard inhibitors like acetazolamide .

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of a series of pyrazolo[4,3-c]pyridine derivatives on various cancer cell lines. The most potent compound induced PARP cleavage and activated caspase pathways leading to apoptosis. This suggests a complex mechanism involving multiple cellular targets .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human carbonic anhydrases by pyrazolo[4,3-c]pyridine sulfonamides. The study revealed that certain compounds exhibited potent inhibition against isoforms hCA I and hCA II with Ki values as low as 58.8 nM, indicating strong potential for therapeutic applications in diseases where CAs are implicated .

Data Tables

Compound NameBiological ActivityIC50/MIC ValuesReferences
1H-Pyrazolo[4,3-c]pyridine Derivative AAntitumorIC50 = 0.5 µM (MCF-7)
Pyrazolo[4,3-c]pyridine Sulfonamide BCA InhibitionKi = 58.8 nM (hCA I)
Pyrazolo[4,3-c]pyridine Derivative CAntimicrobialMIC < 0.15 µM (E. coli)

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[4,3-c]pyridine core?

The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclocondensation or multi-component reactions. For example:

  • Cyclocondensation : Reacting azido-pyrazole carbaldehydes with hydrazine hydrate in ethanol under reflux forms fused pyrazolo-pyridine systems. Adjusting reaction conditions (e.g., iodine catalysis at room temperature vs. reflux) can alter regioselectivity .
  • Multi-step synthesis : Sequential functionalization of precursors, such as introducing cyclohexyloxy groups via nucleophilic substitution or coupling reactions, is critical for installing substituents like the 4-cyclohexyloxy moiety .
  • Purification : Recrystallization from ethanol or methanol is commonly used to isolate pure products .

Table 1 : Key Reaction Conditions from Literature

StepReagents/ConditionsPurposeReference
CyclizationHydrazine hydrate, ethanol, refluxCore formation
Substituent additionCyclohexanol, base (e.g., K₂CO₃), DMF4-Cyclohexyloxy installation
PurificationEthanol recrystallizationIsolation of pure product

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing ethenyl vs. cyclohexyloxy protons) .
  • X-ray crystallography : Resolves stereochemistry (e.g., confirming the E-configuration of the ethenyl group) and hydrogen-bonding networks .
  • Mass spectrometry (HRMS) : Validates molecular formula, particularly for complex derivatives with multiple heteroatoms .

Note : For crystallography, slow evaporation of ethanol solutions often yields high-quality crystals .

Advanced Questions

Q. How can researchers optimize reaction yields when introducing sterically hindered groups (e.g., cyclohexyloxy)?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky substituents during nucleophilic substitutions .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity in biphasic systems .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like elimination or oxidation .
  • Monitoring : TLC or HPLC tracking ensures timely quenching to prevent over-reaction .

Case Study : In a related pyrazolo[3,4-b]pyridine synthesis, substituting DMF for THF increased yields of 4-aryl derivatives by 20% .

Q. How should conflicting data on regioselectivity in pyrazole-pyridine fusion be resolved?

Conflicting outcomes often arise from variations in reaction conditions:

  • Reagent ratios : Excess hydrazine promotes formation of 1,6-dihydropyrazolo[3,4-c]pyrazole, while limiting hydrazine favors amine derivatives .
  • Catalysts : Iodine at room temperature shifts selectivity toward 6-phenyl-4-pyridin-4-yl derivatives, whereas acetic acid under reflux yields 1-phenyl-3-pyridin-4-yl isomers .
  • Post-hoc analysis : Combine DFT calculations with experimental data (e.g., NOESY NMR) to confirm regiochemistry .

Table 2 : Regioselectivity Drivers in Pyrazole-Pyridine Fusion

ConditionProduct AProduct BKey Factor
Hydrazine excess1,6-dihydro derivativeReagent stoichiometry
Iodine catalysis6-phenyl derivativeCatalyst role

Q. What strategies mitigate challenges in analyzing biological activity due to structural complexity?

  • SAR studies : Systematically modify substituents (e.g., replacing cyclohexyloxy with smaller alkoxy groups) to isolate pharmacophoric features .
  • Computational modeling : Molecular docking predicts binding modes with targets (e.g., kinases) before in vitro assays .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative degradation in hepatic microsomes .

Example : Pyrazolo[3,4-c]pyridines with 4-ethoxy groups showed 30% higher kinase inhibition than methyl analogs in vitro .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。